

Technical Guide: Metabolic Flux Analysis Using Sodium Propionate-2,3-13C2

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Compound of Interest

Compound Name: Sodium propionate-2,3-13C2

CAS No.: 201996-20-5

Cat. No.: B1628493

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Executive Summary

Sodium Propionate-2,3-13C2 (Propionate-M+2) is a high-fidelity anaplerotic tracer. Unlike glucose or glutamine tracers that enter the TCA cycle via Acetyl-CoA or

-Ketoglutarate, propionate enters at the level of Succinyl-CoA.^[1]

This specific isotopomer (labeled at the C2 methylene and C3 methyl positions) is superior to Propionate-1-13C for long-term flux analysis because the labeled carbons are retained within the central ethylene backbone of TCA intermediates. They are not immediately lost as CO

during decarboxylation events (e.g., PEPCK or Isocitrate Dehydrogenase), making this tracer ideal for quantifying gluconeogenic outflow and mitochondrial anaplerosis.

Part 1: The Tracer Logic & Atom Mapping

To interpret Mass Isotopomer Distributions (MIDs), researchers must understand the precise atom transitions.

The Anaplerotic Entry

Propionate bypasses the standard Acetyl-CoA entry. It is activated to Propionyl-CoA and carboxylated to enter the TCA cycle.

- Activation: Propionate (2,3-
C
)
Propionyl-CoA (2,3-
C
).
- Carboxylation (PCC): Propionyl-CoA Carboxylase adds an unlabeled CO
to the C2 position.
 - Result: D-Methylmalonyl-CoA. The carbon skeleton is now branched. The label is on the methyl group and the central methine.
- Isomerization (MUT): Methylmalonyl-CoA Mutase moves the CoA-carbonyl group to the methyl carbon.
 - Result: Succinyl-CoA.^{[1][2][3][4][5][6]}
 - Label Position: The labels are now located at C2 and C3 of the succinyl moiety (the central ethylene bridge: HOOC-CH
-CH
-CO-SCoA).

The Symmetry Scramble

Once Succinyl-CoA is hydrolyzed to Succinate, the molecule becomes symmetric.

- Succinate: HOOC-CH

-CH

-COOH.

- Because the molecule is symmetric, the enzyme Succinate Dehydrogenase cannot distinguish "left" from "right." However, since both central carbons are labeled in this specific tracer, the symmetry does not dilute the M+2 fraction in the first turn, but it becomes critical if the label was asymmetric (e.g., 1-

C).

- Fumarate & Malate: Retain the M+2 pattern (labeled at C2/C3).
- Oxaloacetate (OAA): Retains M+2.

Gluconeogenic Fate vs. Oxidative Fate

- Gluconeogenesis: OAA (M+2)

PEP (M+2)

Glucose.

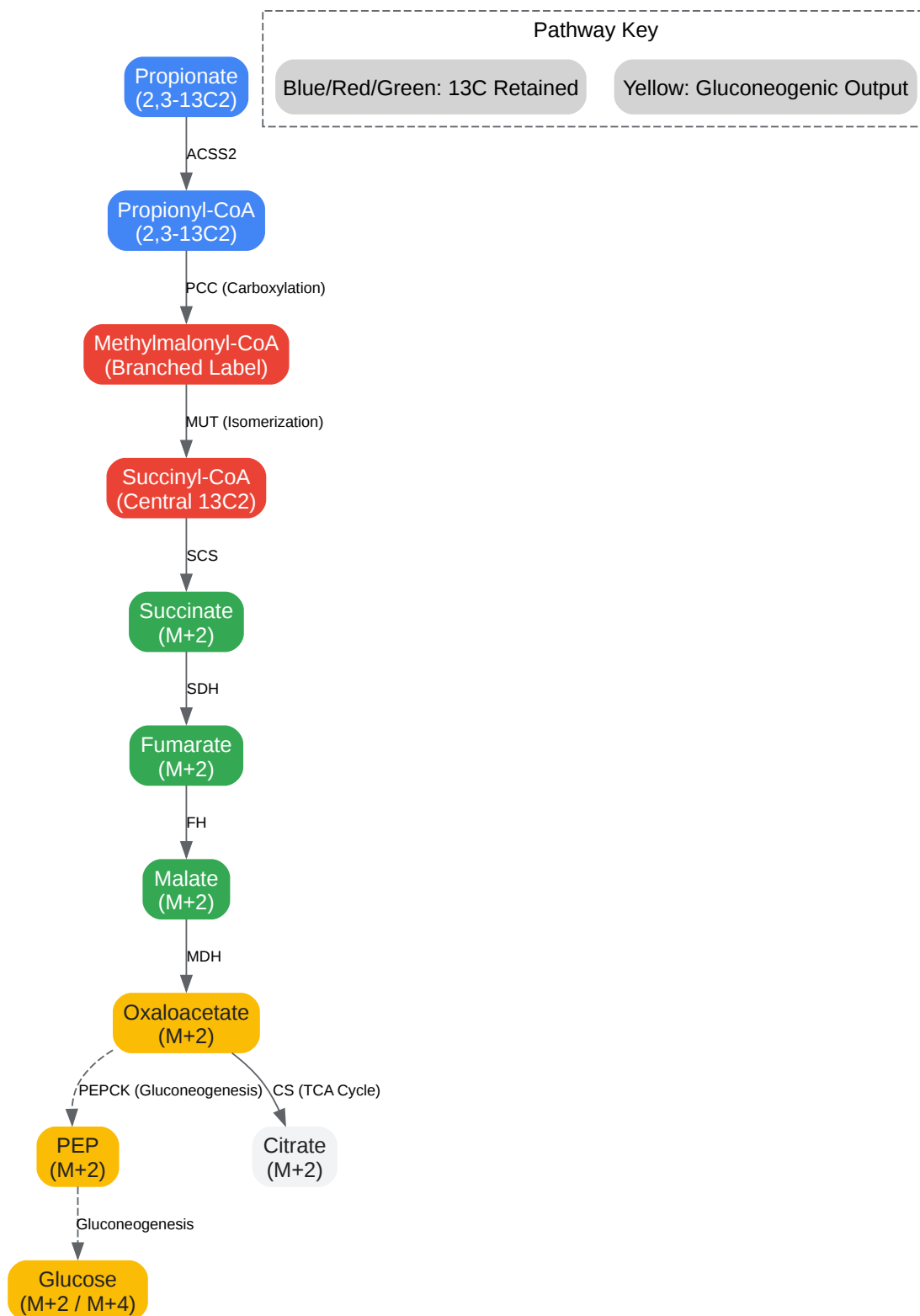
- Since Glucose is formed from two trioses, the resulting glucose can be M+2 (one labeled triose) or M+4 (two labeled trioses).
- TCA Oxidation: OAA (M+2) condenses with Acetyl-CoA (M+0)

Citrate (M+2).

Part 2: Visualization of Metabolic Fate

The following diagram illustrates the carbon flow from Propionate-2,3-¹³C₂ into the TCA cycle and Gluconeogenesis.

Figure 1: Atom Mapping of Sodium Propionate-2,3-13C2 (Blue Nodes = 13C Enriched)



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Caption: Flow of ^{13}C from Propionate (Blue) through anaplerosis (Red/Green) into Gluconeogenesis (Yellow).^{[3][4][5][6][7][8][9][10][11]}

Part 3: Experimental Protocol (GC-MS Workflow)

This protocol is designed for adherent mammalian cells but can be adapted for tissue perfusates.

Reagents & Tracer Preparation

- Tracer: **Sodium Propionate-2,3- $^{13}\text{C}_2$** (99 atom % ^{13}C).^{[12][13]}
- Stock Solution: Dissolve in PBS or molecular grade water to 500 mM. Filter sterilize (0.22 m).
- Working Concentration: 100

M to 2 mM (cell type dependent). Note: High concentrations (>5 mM) can induce mitochondrial toxicity or CoA trapping.

Cell Culture & Labeling

- Seed Cells: Plate cells in 6-well plates. Grow to 70-80% confluence.
- Wash: Wash 2x with warm PBS to remove unlabeled media.
- Labeling Pulse: Add DMEM (glucose/glutamine free or reduced) supplemented with 1 mM **Sodium Propionate-2,3- $^{13}\text{C}_2$** .
 - Duration: 2–4 hours for TCA intermediates; 12–24 hours for lipids/macromolecules.
- Quenching: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl).
- Metabolism Quench: Add 800

L -80°C 80% Methanol directly to the well.

Metabolite Extraction

- Scrape cells in cold methanol and transfer to tubes.
- Vortex vigorously (30 sec).
- Freeze-thaw cycle (Liquid N
37°C bath) x2 to lyse organelles.
- Centrifuge at 14,000 x g for 10 min at 4°C.
- Transfer supernatant to a new glass vial.
- Dry: Evaporate methanol under nitrogen stream or SpeedVac at 30°C.

Derivatization (TBDMS Method)

The TBDMS (tert-butyldimethylsilyl) method is preferred for TCA intermediates as it produces stable [M-57]⁺ fragments (loss of tert-butyl group).

- Redissolve: Add 30
L Pyridine (anhydrous) to dried residue.
- Derivatize: Add 50
L MTBSTFA + 1% TBDMCS.
- Incubate: Seal and heat at 60°C for 60 minutes.
- Transfer: Move to GC-MS insert vials.

Part 4: Data Interpretation & Isotopomer Analysis

The following table summarizes the expected Mass Isotopomer Distribution (MID) for key metabolites using TBDMS derivatization.

Metabolite	Derivative	Primary Ion (Unlabeled)	Expected ¹³ C Shift (1st Turn)	Interpretation
Propionate	TBDMS	m/z 131	M+2 (m/z 133)	Verification of tracer purity/uptake.
Succinate	TBDMS	m/z 289	M+2 (m/z 291)	Direct anaplerotic entry via PCC.
Fumarate	TBDMS	m/z 287	M+2 (m/z 289)	Propagation through SDH.
Malate	TBDMS	m/z 419	M+2 (m/z 421)	Equilibration with Fumarate.
Citrate	TBDMS	m/z 459	M+2 (m/z 461)	Condensation of OAA(M+2) + Acetyl-CoA(M+0).
Lactate	TBDMS	m/z 261	M+0	Propionate does not typically label lactate unless significant Pyruvate Cycling occurs.
Glucose	Aldonitrile	m/z 328	M+2 / M+4	Indicates Gluconeogenesis from Propionate.

Calculating Anaplerotic Flux

To quantify the contribution of propionate to the TCA cycle relative to Citrate Synthase flux:

Where

is the abundance of isotopomer

and

is the number of carbons.[14]

Key Ratio: Compare the M+2 enrichment of Malate vs. Citrate.

- If Malate M+2 is high but Citrate M+2 is low, flux is stalling at OAA or exiting via Gluconeogenesis (PEPCK).
- If Citrate M+2 is high, the propionate-derived carbon is successfully cycling.

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